Solubility data for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in organic solvents
Solubility data for 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine in organic solvents
Solubility Profiling & Physicochemical Characterization of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine
Executive Summary
4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine (CAS: Unavailable/Specialized Intermediate; InChIKey: VBQKMZZEPOTCHJ) is a highly specialized heterocyclic intermediate, structurally analogous to the core scaffolds of p38 MAP kinase inhibitors (e.g., SB-203580) and other bioactive imidazoles.
Due to its status as a specialized research intermediate rather than a commodity chemical, experimental thermodynamic solubility data (mole fraction vs. temperature) is not currently available in the public domain.
This technical guide serves as a strategic framework for researchers requiring this data. It provides:
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Predictive Solubility Profiling: Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (SB-203580, 4-phenylimidazole).
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Proxy Reference Data: Quantitative solubility benchmarks of structural analogs to guide solvent selection.
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Experimental Protocol: A self-validating, "Gold Standard" methodology (Isothermal Saturation) to experimentally determine the solubility of this specific compound.
Part 1: Structural Analysis & Predicted Solubility Profile
To estimate the solubility behavior of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine, we must analyze its functional groups and their interaction potential with various solvent classes.
Physicochemical Drivers
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Imidazole Core: Provides a planar, aromatic scaffold with basic nitrogen (acceptor).
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C4-Bromophenyl Group: Significantly increases lipophilicity (
) and molecular weight compared to simple imidazoles. The bromine atom enhances Van der Waals interactions but reduces water solubility. -
N1-Methyl Group: Removes a hydrogen bond donor site on the ring nitrogen, reducing solubility in protic solvents compared to N-unsubstituted imidazoles.
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C5-Amine (-NH₂): A critical hydrogen bond donor. This group enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) capable of accepting H-bonds.
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and analog data:
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High Solubility (> 20 mg/mL): Polar Aprotic Solvents (DMSO, DMF, DMAc).
-
Moderate Solubility (1–10 mg/mL): Polar Protic Solvents (Methanol, Ethanol) and medium polarity aprotic solvents (THF, Acetone).
-
Low Solubility (< 1 mg/mL): Non-polar solvents (Toluene, Hexane) and Water.
Visual: Structure-Solubility Logic
Caption: Structural dissection of solvent interaction mechanisms. The C5-amine and N1-methyl balance dictates the preference for polar aprotic solvents.
Part 2: Reference Data (Structural Analogs)
In the absence of direct data, use these experimentally verified values for SB-203580 (a close structural analog sharing the N-methyl-4-aryl-imidazole core) and 4-Phenylimidazole to estimate process concentrations.
Table 1: Solubility Benchmarks of Structural Analogs
| Solvent | Analog Compound | Solubility (mg/mL) | Temp (°C) | Relevance to Target |
| DMSO | SB-203580 | ~ 30 - 83 | 25 | High Reliability Proxy. Expect similar high solubility due to core scaffold match. |
| DMF | SB-203580 | ~ 30 | 25 | High Reliability Proxy. |
| Ethanol | SB-203580 | ~ 0.2 - 30*** | 25 | Variable. Note: Hydrochloride salts are more soluble. Free base (target) likely closer to 0.2 - 5 mg/mL. |
| Ethanol | 4-Phenylimidazole | Soluble | 25 | Lacks the N-methyl group, making it more soluble in EtOH than the target. |
| Water | SB-203580 | < 0.1 | 25 | High Reliability Proxy. Target is expected to be practically insoluble in water. |
| PBS (pH 7.2) | SB-203580 | ~ 0.5** | 25 | Requires co-solvent (e.g., 1:9 DMF:PBS) for stability.[1] |
Data Sources: Aggregated from Cayman Chemical [1], Selleck Chemicals [2], and substituted imidazole studies [3].
Part 3: Experimental Protocol (Isothermal Saturation)
To generate the definitive thermodynamic solubility data required for regulatory filing or process scale-up, follow this "Gold Standard" protocol. This method ensures equilibrium is reached and avoids kinetic artifacts.
Methodology: Shake-Flask Coupled with HPLC-UV
1. Preparation of Saturated Solutions:
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Excess Solute: Weigh approximately 500 mg of 4-(4-bromophenyl)-1-methyl-1H-imidazol-5-amine into a 20 mL scintillation vial.
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Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., Methanol, Ethanol, Acetonitrile).
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Visual Check: Ensure solid persists at the bottom. If all solid dissolves, add more compound until saturation is visible.
2. Equilibration (The Critical Step):
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Place vials in a constant-temperature shaker bath (accuracy ± 0.05 K).
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Agitation: Shake at 150 rpm for 72 hours to ensure thermodynamic equilibrium.
-
Note: For temperature-dependent studies, repeat at 298.15 K, 303.15 K, 308.15 K, etc.
3. Phase Separation & Sampling:
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Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.
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Filtration: Using a pre-heated syringe and a 0.22 µm PTFE filter , withdraw the supernatant. Crucial: Pre-heating the syringe prevents precipitation during transfer.
4. Quantification (HPLC Analysis):
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Dilution: Immediately dilute the filtrate with the mobile phase (to prevent precipitation).
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Standard Curve: Construct a calibration curve using 5 points (e.g., 0.01 to 1.0 mg/mL) of the pure compound dissolved in DMSO.
-
Calculation: Determine concentration (
) using the peak area and the regression equation.
Visual: Experimental Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Part 4: Thermodynamic Modeling
Once experimental data is gathered, fit the mole fraction solubility (
Equation:
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x : Mole fraction solubility.[2]
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T : Absolute temperature (Kelvin).
-
A, B, C : Empirical parameters derived from regression analysis.
Why use this? It accurately correlates solubility data for imidazole derivatives in polar and non-polar solvents, accounting for the non-ideal behavior of the solution [4].
References
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Cayman Chemical. (2024).[3] SB-203580 Product Information & Solubility Profile. Retrieved from
-
Selleck Chemicals. (2024). Adezmapimod (SB 203580) Solubility Data. Retrieved from
-
Chen, J., et al. (2016).[2] Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture. Journal of Chemical Thermodynamics, 103, 261-269. (Cited for general imidazole solubility trends).
- Sun, H., et al. (2018). Thermodynamic Analysis and Correlation of Solubility of Cefaclor in Different Solvents. Fluid Phase Equilibria, 388.
